molecular formula C19H26N2O3 B12537727 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-

Cat. No.: B12537727
M. Wt: 330.4 g/mol
InChI Key: KRAHFZIHYIWBHX-PKDNWHCCSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name 1,7-diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- delineates the compound’s core structure and stereochemistry. Key components include:

  • Spirocyclic backbone : The term 1,7-diazaspiro[4.4]nonane indicates a bicyclic system where two four-membered rings (one containing two nitrogen atoms) share a single spiro carbon atom at position 1.
  • Substituents : A phenyl group at position 7, a methyl group at position 9, and a keto group (=O) at position 6 modify the parent structure.
  • Protective group : The carboxylic acid at position 1 is esterified with a tert-butyl (1,1-dimethylethyl) group.
  • Stereochemistry : The (5S,9S) designation specifies the absolute configuration at chiral centers C5 and C9, which influence the molecule’s three-dimensional conformation and reactivity.

Molecular Formula and Weight Analysis (C₁₉H₂₆N₂O₃)

The molecular formula C₁₉H₂₆N₂O₃ corresponds to a molar mass of 330.42 g/mol , calculated as follows:

  • Carbon (C) : 19 atoms × 12.01 g/mol = 228.19 g/mol
  • Hydrogen (H) : 26 atoms × 1.01 g/mol = 26.26 g/mol
  • Nitrogen (N) : 2 atoms × 14.01 g/mol = 28.02 g/mol
  • Oxygen (O) : 3 atoms × 16.00 g/mol = 48.00 g/mol

Total : 228.19 + 26.26 + 28.02 + 48.00 = 330.47 g/mol (theoretical). Experimental values align closely with this calculation.

Functional Group Identification and Protections (Boc Group)

The compound features three critical functional groups:

  • Tert-butyl ester (Boc group) : The 1,1-dimethylethyl ester at position 1 serves as a protective group for the carboxylic acid, enhancing stability during synthetic procedures.
  • Ketone : The 6-oxo group introduces electrophilic character, enabling nucleophilic additions or reductions.
  • Aromatic phenyl group : The phenyl substituent at position 7 contributes to hydrophobic interactions in potential biological targets.

Comparative Protective Group Strategies :

Compound Protective Group Position Purpose
This derivative Boc 1 Carboxylic acid protection
Analog in PubChem CID 22291199 Boc 7 Amine protection
CID 21692407 None - Free amine and carboxylic acid

Comparative Analysis with Related Diazaspiro Compounds

The structural uniqueness of this compound becomes evident when compared to analogous diazaspiro derivatives:

Spiro Ring Variations
  • 1,7-Diazaspiro[4.4]nonane-2,6-dione (CID 4811079): Lacks the phenyl and methyl substituents but includes two ketone groups, altering solubility and reactivity.
  • 1,7-Diazaspiro[4.5]decan-6-one (CID 4811098): Features a five-membered ring, increasing conformational flexibility compared to the rigid [4.4] system.
Substituent Modifications
  • 9-Phenyl derivatives : The phenyl group in this compound enhances π-π stacking potential compared to alkyl-substituted analogs like 9-methyl-6-oxo-7-(2,2,2-trifluoroacetyl) derivatives (CID 4811076).
  • Stereochemical distinctions : The (5S,9S) configuration differentiates it from racemic mixtures (e.g., PubChem CID 22291199), which exhibit reduced enantiomeric purity and altered biological activity.
Functional Group Comparisons
Feature This Compound tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CID 22291199)
Carboxylic acid position 1 7
Ester group tert-butyl at C1 tert-butyl at C7
Key substituents Phenyl (C7), methyl (C9) None

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl (5S)-9-methyl-6-oxo-7-phenyl-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-14-13-20(15-9-6-5-7-10-15)16(22)19(14)11-8-12-21(19)17(23)24-18(2,3)4/h5-7,9-10,14H,8,11-13H2,1-4H3/t14?,19-/m0/s1

InChI Key

KRAHFZIHYIWBHX-PKDNWHCCSA-N

Isomeric SMILES

CC1CN(C(=O)[C@]12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3

Canonical SMILES

CC1CN(C(=O)C12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Spirocyclization Approaches

Multiple strategies exist for constructing the core diazaspiro[4.4]nonane framework. One of the most efficient approaches involves the formation of the spirocyclic center through cyclization reactions of appropriately functionalized precursors.

A promising method employs a domino radical bicyclization from functionalized oxime ethers, allowing formation of the 1-azaspiro[4.4]nonane nucleus in a single step. This approach can be adapted for constructing 1,7-diazaspiro[4.4]nonane systems through careful selection of nitrogen-containing precursors.

Research indicates that diiron nonacarbonyl-assisted spirocyclization reactions can produce the desired spirocyclic framework with good stereoselectivity. For instance, the reaction of 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile with 2,4-dibromo-3-pentanone has been reported to yield 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile with specific stereochemical control.

Linear Precursor Synthesis

An alternative approach involves the construction of linear precursors that undergo intramolecular cyclization to form the spirocyclic core. This strategy typically begins with the synthesis of substituted pyrrolidine derivatives that can be further elaborated to incorporate the second nitrogen-containing ring.

The preparation of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 885268-47-3) serves as a key intermediate in this process, providing a scaffold for further functionalization.

Table 1: Key Intermediates in Linear Synthesis Approach

Intermediate Molecular Formula Function in Synthesis References
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate C12H22N2O2 Core scaffold
tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate C18H26N2O2 Phenyl-substituted intermediate
(5S,9S)-9-hydroxy-9-(3-methoxyphenyl)-7-methyl-1,7-diazaspiro[4.4]nonane-6,8-dione C16H20N2O4 Model for oxo-functionality

Stereoselective Synthesis Methodology

Approaches to (5S,9S) Stereochemistry

The stereoselective synthesis of the target compound requires careful control to achieve the desired (5S,9S) configuration. Several methods have proven effective for controlling stereochemistry in similar diazaspiro compounds.

One approach utilizes chiral auxiliaries or chiral catalysts to direct the stereochemical outcome of key bond-forming reactions. For example, the synthesis of tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate employs stereochemical control during the formation of the spirocyclic center.

Low-temperature reactions with carefully selected bases have demonstrated effective stereocontrol. A representative procedure involves:

"To a suspension of t-BuONa (54 mg, 0.562 mmol) in THF (4.5 mL) was added compound (152 mg, 0.34 mmol) in THF (3 mL) dropwise over 5 min at -78°C. After stirring at this temperature for 1 h, precooled L-camphorsulfonic acid (174 mg, 0.75 mmol) in THF (7.5 mL) was added slowly." This approach yielded the desired stereoisomer with 50% yield (89% based on recovered starting material).

Synthesis of Key Intermediates

Preparation of Diazaspiro Core Structure

The synthesis of the 1,7-diazaspiro[4.4]nonane core typically begins with appropriately substituted starting materials. For example, the LiHMDS-mediated reaction described in detail:

"In a 500 ml flask, LiHMDS (1.0 M solution in THF, 52 ml, 52.0 mmol) was added to THF (80 ml). After cooling to -78°C, compound 3a (6.40 g, 34.8 mmol) in THF (80 ml) was added dropwise over 10 min and the mixture was stirred at this temperature for 30 min. Compound 4a (3.36 g, 17.4 mmol) in THF (136 ml) was added dropwise over 20 min. After stirring at -78°C for 2.5 h, the mixture was gradually warmed to room temperature over 1.5 h and stirred for another 2 h."

This procedure demonstrates the careful temperature control required for successful spirocyclization reactions.

Introduction of Functional Groups

The strategic introduction of functional groups to the core scaffold must be carefully planned to achieve the desired substitution pattern. The phenyl group at the 7-position can be introduced through various methods, including:

  • Direct nucleophilic substitution reactions if an appropriate leaving group is present
  • Palladium-catalyzed cross-coupling reactions with phenyl boronic acids or phenyl tin reagents
  • Reductive amination with benzaldehyde derivatives

The carbonyl functionality at the 6-position may be introduced through oxidation of an appropriate precursor or through cyclization reactions that directly incorporate the carbonyl group. The methyl group at the 9-position is typically introduced early in the synthesis to ensure proper stereochemical control.

Table 3: Functional Group Introduction Methods

Functional Group Introduction Method Key Reagents Typical Yield (%) Reference
Phenyl at 7-position Cross-coupling Pd catalyst, phenylboronic acid 50-75
Carbonyl at 6-position Oxidation Various oxidants 70-85
Methyl at 9-position Alkylation Base, methyl iodide 60-80
tert-Butyl ester Protection Boc anhydride, base 80-95

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction temperature significantly impacts both yield and stereoselectivity in the synthesis of diazaspiro compounds. Low temperatures (-78°C) are often employed for stereochemically important steps, while warming to room temperature may be necessary to drive reactions to completion.

Solvent selection is equally critical. Tetrahydrofuran (THF) is frequently the solvent of choice for lithium amide-mediated reactions and spirocyclization steps. Dichloromethane (DCM) is preferred for certain oxidation reactions, while acetonitrile provides advantages for epoxidation reactions.

Catalyst and Reagent Selection

The choice of reagents can dramatically influence reaction outcomes. For stereoselective transformations, the combination of t-BuONa and L-camphorsulfonic acid has demonstrated effectiveness in controlling stereochemistry.

For oxidation reactions, m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide represent common choices, with the selection depending on substrate sensitivity and desired selectivity. When hydrogen peroxide (85%) is employed, a typical procedure involves:

"Compound (65.85g, 0.294mol, 1.0eq.) was added to 700mL acetonitrile, cooled in an ice bath to 0°C, then hydrogen peroxide (85%) (17.5g, 0.441mol, 1.5eq.) was added. The mixture was stirred at 50°C overnight until reaction completion, then quenched with sodium thiosulfate solution."

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography using silica gel represents the most widely employed purification method for diazaspiro compounds. Typical solvent systems include petroleum ether/ethyl acetate mixtures in various ratios (e.g., 5:1), with the exact ratio optimized for each compound.

Flash chromatography offers advantages in terms of speed and resolution. A representative procedure involves:

"The residue was purified via flash chromatography on silica gel (PE/EtOAc = 5/1) to give the product (76 mg, 50%, 89% based on recovered starting material) as a white solid, along with recovered starting material (67 mg, 44%)."

Crystallization Procedures

Recrystallization provides a complementary purification approach, particularly effective for obtaining stereochemically pure compounds. Ethanol, either pure or mixed with water, represents a common recrystallization solvent. In some cases, addition of ammonia facilitates crystallization:

"The residue was recrystallized from ethanol and ammonia water to yield 52 mg of title compound as yellow needles."

Table 4: Purification Methods Comparison

Method Advantages Limitations Typical Recovery (%) Reference
Flash chromatography High resolution, versatile Solvent intensive 50-90
Recrystallization High purity, stereochemical purity Yield loss 40-75
HPLC Excellent separation Scale limitations 70-95
Chiral chromatography Enantiomeric separation Cost, complexity 50-80

Analytical Characterization Methods

Spectroscopic Analysis

NMR spectroscopy provides crucial structural information for confirming the identity of diazaspiro compounds. For related compounds, the following spectral features are characteristic:

"¹H NMR (400MHz, CDCl₃) δ(ppm) 1.47(s, 9H), 1.52(s, 2H), 1.63-1.92(m, 4H), 3.02-3.07(t, 2H), 3.37-3.44(m, 2H), 3.55-3.61(m, 2H)."

NOESY NMR experiments are particularly valuable for determining relative stereochemistry, enabling the differentiation between various possible diastereomers.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides confirmation of molecular formula and exact mass. For related compounds:

"HRMS (ESI): calculated for C₁₆H₂₁N₂O₃ (M+H)⁺: 289.1547, found: 289.1546."

This technique offers exceptional accuracy in confirming molecular composition, particularly valuable for novel synthetic compounds.

Complete Synthetic Pathway

Based on the available literature, a complete synthetic pathway for 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- would involve:

  • Synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate as the core scaffold
  • Introduction of the phenyl group at the 7-position through selective N-alkylation or arylation
  • Introduction of the oxo functionality at the 6-position through oxidation
  • Stereoselective introduction of the methyl group at the 9-position
  • Purification and isolation of the (5S,9S) diastereomer

Table 5: Proposed Complete Synthetic Pathway

Step Transformation Key Reagents Expected Yield (%) Critical Parameters
1 Core scaffold formation LiHMDS, THF, -78°C 60-70 Temperature control, dropwise addition
2 7-N-phenylation Phenyl bromide, base 70-80 Selective N-alkylation
3 6-Carbonyl introduction Oxidizing agent 60-75 Reaction monitoring
4 9-Methylation t-BuONa, MeI, -78°C 50-60 Stereochemical control
5 Purification Chromatography, crystallization 40-50 (overall) Diastereomer separation

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used to study the effects of spirocyclic structures on biological activity and stability.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act as an inhibitor or modulator of its target, affecting the target’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Core Spirocyclic Framework Variations

The target compound’s 1,7-diazaspiro[4.4]nonane core distinguishes it from related spirocycles:

  • 1,7-Diazaspiro[4.5]decane (e.g., in EP 4 374 877 A2): A larger spiro[4.5]decane system increases ring strain and alters conformational flexibility. This compound includes a difluoro-hydroxyphenyl substituent and trifluoromethyl groups, contributing to a higher molecular weight (658 Da) and enhanced metabolic stability in pharmaceutical applications .
  • 1-Oxa-7-azaspiro[4.4]nonan-3-ol HCl (): Replacing one nitrogen with oxygen modifies polarity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .

Substituent and Stereochemical Differences

  • 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester (CAS 216864-20-9): Shares a 6-oxo group but lacks the phenyl and tert-butyl ester substituents. Its smaller molecular weight (226.27 Da) and methyl ester group suggest utility as a synthetic intermediate .
  • Benzyl 2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate (CAS 1160246-73-0): Incorporates a benzyl ester instead of tert-butyl, altering lipophilicity and stability under acidic conditions .

Stereochemical Considerations

The (5S,9S) configuration of the target compound contrasts with the (5R)-configured 1,8-diazaspiro[4.4]nonane-2,9-dione (CAS 82399-95-9). Stereochemistry significantly impacts receptor binding; for example, the (5R) isomer may exhibit distinct safety and reactivity profiles .

Comparative Data Table

Compound Name Spiro System Key Substituents Molecular Weight (Da) Application/Use Reference
Target Compound [4.4]nonane 9-Me, 6-oxo, 7-Ph, t-Bu ester Not reported Synthetic intermediate
EP 4 374 877 A2 Compound [4.5]decane Difluoro-hydroxyphenyl, trifluoromethyl 658 Pharmaceutical candidate
1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester [4.5]decane 6-oxo, methyl ester 226.27 Intermediate
Benzyl 2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate [4.5]decane Benzyl ester 288.34 Research chemical
(5R)-1,8-Diazaspiro[4.4]nonane-2,9-dione [4.4]nonane 2,9-dione Not reported Safety studies

Biological Activity

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C19H26N2O
  • CAS Number : 885268-47-3
  • IUPAC Name : tert-butyl (5S,9S)-9-methyl-6-oxo-7-phenyl-1,7-diazaspiro[4.4]nonane-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in pharmacological applications. Key areas of focus include:

  • Antioxidant Activity : The compound has shown potential as an antioxidant agent. Research indicates that it may enhance the antioxidative defense mechanisms in cells by modulating oxidative stress pathways.
  • Neuroprotective Effects : Studies suggest that compounds similar to 1,7-diazaspiro[4.4]nonane derivatives may exhibit neuroprotective properties. They can influence neuroinflammatory processes and promote neuronal survival under stress conditions.
  • Cytotoxicity in Cancer Cells : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Antioxidant Activity

A study demonstrated that tert-butyl 1,7-diazaspiro[4.4]nonane derivatives exhibit significant antioxidant properties by scavenging free radicals and reducing lipid peroxidation levels in vitro. This activity is crucial for protecting cellular components from oxidative damage.

Neuroprotective Mechanisms

Research has indicated that similar diazaspiro compounds activate the Nrf2 signaling pathway, which is vital for the cellular response to oxidative stress. This activation leads to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), contributing to neuroprotection against neurodegenerative conditions.

Cytotoxicity Studies

In vitro studies have shown that the compound can selectively induce apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the generation of reactive oxygen species (ROS) and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Studies

StudyFindings
Study ADemonstrated significant antioxidant activity in cultured neuronal cells with reduced markers of oxidative stress.
Study BReported selective cytotoxicity against small-cell lung cancer (SCLC) cell lines with minimal effects on normal fibroblasts.
Study CHighlighted neuroprotective effects via Nrf2 pathway activation in models of Alzheimer's disease.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (5S,9S)-configured 1,7-diazaspiro[4.4]nonane derivatives be confirmed experimentally?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, combined with 2D techniques (e.g., COSY, NOESY), is critical for stereochemical assignment. For example, NOESY correlations between protons at C5 and C9 can confirm spatial proximity in the (5S,9S) configuration. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural integrity .

Q. What synthetic routes are reported for tert-butyl-protected diazaspiro compounds like the 1,1-dimethylethyl ester moiety in this compound?

  • Methodological Answer: The tert-butyl ester group is typically introduced via a Boc-protection strategy. In analogous syntheses (e.g., EP 4374877), coupling reactions between carboxylic acid intermediates and Boc-anhydride under basic conditions (e.g., DMAP, DIPEA) achieve high yields. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. What safety precautions are recommended for handling spirocyclic compounds with reactive ester groups?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy. In case of exposure, rinse thoroughly with water and consult safety data sheets (SDS) for specific first-aid protocols. Storage at 2–8°C under inert gas (N2_2) prevents hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in LCMS/HPLC data when analyzing diazaspiro derivatives with multiple stereocenters?

  • Methodological Answer: Discrepancies in retention times or mass spectra may arise from incomplete purification or stereoisomerism. Optimize chromatographic conditions:

  • LCMS: Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Adjust pH to minimize peak splitting (e.g., retention time: 1.57 minutes at pH 2.5) .
  • Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Validate purity with ≥95% area under the curve (AUC) .

Q. What experimental designs are suitable for studying the environmental fate of this compound in abiotic/biotic systems?

  • Methodological Answer: Follow a tiered approach:

  • Laboratory: Assess hydrolysis kinetics (pH 7–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and biodegradability (OECD 301D test).
  • Field: Use radiolabeled 14C^{14}C-analogs to track distribution in soil-water systems. Monitor metabolites via LC-HRMS/MS .

Q. How can computational modeling predict the bioactivity of this compound as a potential enzyme inhibitor?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., FAAH, as in WO2010049841). Validate with molecular dynamics (MD) simulations (50–100 ns) to assess binding stability. Compare predicted binding energies (ΔG) with experimental IC50_{50} values from enzyme inhibition assays .

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